4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one
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Overview
Description
4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazinone core substituted with a 2-methoxybenzyl group at the 4-position and a p-tolyl group at the 6-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: The introduction of the 2-methoxybenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Bases like sodium hydride, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxybenzyl)-6-phenylpyridazin-3(2H)-one
- 4-(2-Methoxybenzyl)-6-(m-tolyl)pyridazin-3(2H)-one
- 4-(2-Methoxybenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
Uniqueness
4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxybenzyl and p-tolyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
121137-73-3 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-9-14(10-8-13)17-12-16(19(22)21-20-17)11-15-5-3-4-6-18(15)23-2/h3-10,12H,11H2,1-2H3,(H,21,22) |
InChI Key |
KTENEXKTVAZUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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